2-Chloroadenosine hemihydrate
Overview
Description
2-Chloroadenosine hemihydrate is an analog of adenosine . It is an adenosine A1 receptor agonist and might possess anti-oxidant property .
Synthesis Analysis
2-Chloroadenosine hemihydrate has a molecular formula of C10H12ClN5O4 · 0.5H2O . It is also known as 6-Amino-2-chloropurine riboside . The synthesis process of this compound is not explicitly mentioned in the search results.Molecular Structure Analysis
The molecular weight of 2-Chloroadenosine hemihydrate is 310.69 g/mol . The SMILES string representation isO[C@H]1C@@HC@HC3=C2C(N)=NC(Cl)=N3)O[C@@H]1CO.O[C@H]4C@@HC@HC6=C5C(N)=NC(Cl)=N6)O[C@@H]4CO.O
. Physical And Chemical Properties Analysis
2-Chloroadenosine hemihydrate is a powder with a melting point of 160 °C (dec.) (lit.) . It has a molecular weight of 310.69 .Scientific Research Applications
Application in Biochemistry and Pharmacology
- Summary of the Application : 2-Chloroadenosine is used as a selective A1-adenosine receptor agonist . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand.
- Methods of Application : The specific methods of application can vary depending on the experiment. Generally, 2-Chloroadenosine can be dissolved in water and then applied to biological systems to study its effects .
Application in Neuroscience
- Summary of the Application : 2-Chloroadenosine has been used as an agonist of adenosine receptors (A1R) in the dorsal hippocampus (DH) and ventral hippocampus (VH) of mice .
- Methods of Application : It has been used as a component of artificial cerebrospinal fluid (aCSF) for electrophysiological experiments using hippocampal slices .
Application in Metabolomics
- Summary of the Application : 2-Chloroadenosine has been used as an internal standard in solid phase extraction coupled with liquid chromatography-tandem mass spectrometry (XLC-MS/MS) for the quantification of certain metabolites from axonal lysates and dorsal root ganglia (DRG) neurons .
- Methods of Application : In this application, 2-Chloroadenosine would be added to the sample before extraction and analysis to help ensure accurate quantification of the metabolites .
- Results or Outcomes : The use of an internal standard like 2-Chloroadenosine can help improve the accuracy and reliability of metabolomic analyses .
Application in Cell Signaling
- Summary of the Application : 2-Chloroadenosine is known to be an adenosine A1 receptor agonist . These receptors are involved in various cell signaling pathways, and their activation can influence cellular processes such as inflammation, neurotransmission, and cardiovascular function .
- Methods of Application : In cell signaling studies, 2-Chloroadenosine can be added to cell cultures to activate the adenosine A1 receptors .
Application in Immunology
- Summary of the Application : Adenosine and its analogs, including 2-Chloroadenosine, have been shown to have immunosuppressive effects . This makes them potentially useful for studying immune responses and developing treatments for immune-related diseases .
- Methods of Application : In immunology studies, 2-Chloroadenosine can be added to immune cell cultures to study its effects on immune cell function .
Safety And Hazards
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H12ClN5O4.H2O/c2*11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;/h2*2-3,5-6,9,17-19H,1H2,(H2,12,14,15);1H2/t2*3-,5-,6-,9-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRURCFOLSGPTMO-IZGCVNAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N.C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N10O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroadenosine hemihydrate | |
CAS RN |
81012-94-4 | |
Record name | 2-Chloroadenosine hemihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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